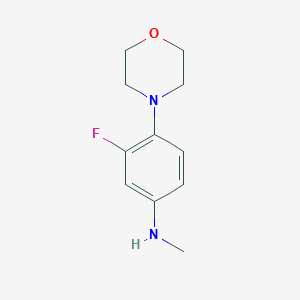

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine

Description

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is a secondary amine featuring a fluorinated aromatic ring substituted with a morpholine group at the para position and a methylamine moiety at the benzylic position.

Structure

3D Structure

Properties

CAS No. |

1187929-61-8 |

|---|---|

Molecular Formula |

C11H15FN2O |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

3-fluoro-N-methyl-4-morpholin-4-ylaniline |

InChI |

InChI=1S/C11H15FN2O/c1-13-9-2-3-11(10(12)8-9)14-4-6-15-7-5-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

GANOIVNLPVHGHP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)N2CCOCC2)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Reduction of o-fluoronitrobenzene to o-fluoroaniline | Reducing agents such as catalytic hydrogenation or chemical reductants | Provides the amino group for further substitution; starting material is cost-effective and readily available |

| 2 | Morpholine substitution on o-fluoroaniline to form o-fluoro-morpholinyl benzene | Organic solvent, deacidifying agent, disubstituted ethyl ether, temperature 100–200 °C | Slow addition of ether at 100–150 °C followed by stirring at 100–200 °C ensures substitution; fluorine acts as leaving group |

| 3 | Nitration of o-fluoro-morpholinyl benzene to 3-fluoro-4-morpholinyl nitrobenzene | Nitric acid (65–98% mass fraction), acetic acid solvent | Controlled nitration introduces nitro group at the 3-position; acetic acid moderates reaction |

| 4 | Reduction of 3-fluoro-4-morpholinyl nitrobenzene to 3-fluoro-4-morpholinyl aniline | Chemical reductants or catalytic hydrogenation | Final step to obtain the target amine compound |

This method is environmentally friendly as it avoids fluorine-containing wastewater and uses low-cost raw materials.

Alternative Synthetic Approaches

Another approach involves the use of methyl amine in the presence of lithium tertiary butoxide and alkali metal iodides to facilitate substitution reactions on carbamate intermediates, followed by epoxide ring-opening and deprotection steps. This method is part of a more complex synthetic route often used in the preparation of related oxazolidinone antibiotics but can be adapted for the target compound.

Key parameters in this method include:

- Use of solvents such as methanol, dimethylformamide, ethyl acetate, or ethers

- Reaction temperatures ranging from 25 °C to 85 °C

- Reaction times between 4 to 12 hours

- Use of lithium iodide or other alkali metal iodides as catalysts

- Quenching and purification steps involving methanol and ethyl acetate

This process yields high purity products with yields up to 85% and is suitable for scale-up.

- Data Table: Summary of Preparation Conditions

| Parameter | Method 1 (Patent CN101659645A) | Method 2 (Patent US9643939B1) |

|---|---|---|

| Starting Material | o-Fluoronitrobenzene | Methyl (3-fluoro-4-morpholinophenyl) carbamate |

| Key Reagents | Reducing agents, morpholine, nitric acid, acetic acid | Lithium tertiary butoxide, alkali metal iodides, methyl amine |

| Solvents | Organic solvents (unspecified), acetic acid | Methanol, DMF, ethyl acetate, ethers |

| Temperature Range | 100–200 °C (substitution and nitration) | 25–85 °C |

| Reaction Time | Not explicitly specified | 4–12 hours |

| Yield | Not explicitly specified | Up to 85% |

| Environmental Impact | Low fluorine waste, environmentally friendly | Standard organic solvents, controlled conditions |

| Purification | Not detailed | Filtration, recrystallization from ethyl acetate |

The initial reduction of o-fluoronitrobenzene to o-fluoroaniline is a critical step that sets the stage for subsequent substitution. Efficient reduction methods minimize side products and improve overall yield.

Morpholine substitution involves nucleophilic aromatic substitution where fluorine acts as a leaving group. The reaction requires elevated temperatures and controlled addition of reagents to avoid side reactions.

Nitration is performed under acidic conditions with nitric acid and acetic acid, which allows selective introduction of the nitro group at the 3-position relative to the morpholine substituent.

The final reduction step converts the nitro group to an amine, completing the synthesis of the target compound. Catalytic hydrogenation or chemical reductants can be used depending on scale and equipment availability.

Alternative methods involving carbamate intermediates and epoxide ring-opening provide routes to related compounds and can be adapted for the target amine. These methods offer high yields and purity but require more complex reagents and conditions.

The presence of both fluorine and morpholine groups in the molecule enhances its pharmacological profile by improving lipophilicity, metabolic stability, and binding affinity to biological targets.

The preparation of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is well-established through multi-step synthetic routes starting from fluoronitrobenzene derivatives. The most documented method involves reduction, morpholine substitution, nitration, and final reduction steps, offering a cost-effective and environmentally friendly process. Alternative synthetic strategies using carbamate intermediates and alkali metal iodide catalysis provide high yields and purity suitable for pharmaceutical applications. The choice of method depends on available starting materials, desired scale, and purity requirements.

This comprehensive analysis integrates data from patent literature and chemical research, providing a professional and authoritative overview of the preparation methods for this important compound.

Chemical Reactions Analysis

Deprotection and Functionalization

The methylamine group undergoes deprotection and acylation:

-

Deprotection : Treatment with aqueous methylamine or hydrazine hydrate removes phthalimide groups, yielding (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one .

-

Acylation : Reacting with acetic anhydride or acetyl chloride produces Linezolid, a final API .

3.1. Formation of Oxazolidinone Core

The amine participates in nucleophilic ring-opening of epoxides (e.g., glycidyl derivatives) under basic conditions :

3.2. Hydrogenation and Reductive Amination

In alternative routes, intermediates derived from this amine undergo hydrogenation with Pd/C (30 psi H₂) to reduce azides to amines, followed by acetylation .

4.2. Scalability

-

Solvent Optimization : Ethyl acetate and methanol enable cost-effective scale-up .

-

Yield Enhancement : Recrystallization in methanol improves yield to 77–85% .

5.1. Purity and Characterization

Scientific Research Applications

Antituberculosis Activity

Research has indicated that compounds structurally similar to (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine exhibit significant antituberculosis activity. A study demonstrated that derivatives of cyclic secondary amines showed promising results against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that para-substituted derivatives had better activity than their meta counterparts, highlighting the importance of molecular configuration in therapeutic efficacy .

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| 4c | 0.0125 | Most active compound against M. tuberculosis |

| 4h | 0.2 | Morpholine analogue with moderate activity |

CRF1 Receptor Antagonism

The compound has also been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. This receptor is implicated in stress responses and anxiety disorders. In vitro studies suggest that this compound can inhibit CRF-induced cAMP activity, indicating its potential use in treating stress-related conditions .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which are critical for developing effective therapeutic agents. The safety profile must be established through rigorous toxicological assessments, which are essential for any potential clinical application.

Development of Antituberculosis Agents

A notable case study involved the synthesis and evaluation of various substituted phenyl amines, including those related to this compound. The study reported significant reductions in bacterial loads in vivo, demonstrating the compound's potential as a lead candidate for further development against tuberculosis .

CRF1 Antagonist Studies

Another case study explored the pharmacological properties of CRF1 antagonists, where this compound was included in a panel of tested compounds. The findings suggested that this compound could serve as a basis for developing new treatments for anxiety disorders, providing a pathway for future research and clinical trials .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Aromatic vs. Heterocyclic Cores: The thienopyrimidine and pyrimidine analogs (e.g., ) introduce heteroatoms, altering electron distribution and binding affinity compared to benzene-based compounds.

- Substituent Effects : Bromo (in ) and trifluoromethyl (in ) groups increase steric bulk and lipophilicity, whereas morpholine (in ) enhances solubility.

- Amine Modifications: Piperidine (in ) vs.

Physicochemical Properties

Notes:

Biological Activity

The compound (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine , also known as 3-fluoro-4-(morpholin-4-yl)phenylmethanamine , is a fluorinated aromatic amine that has garnered attention due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The biological activity of this compound primarily involves its interaction with various protein kinases. Protein kinases play a critical role in signal transduction pathways that regulate cell growth and proliferation. The compound has been studied for its potential to inhibit receptor-type tyrosine kinases, which are implicated in several types of cancers.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound acts as a small-molecule inhibitor that can modulate the activity of kinases such as c-Met and VEGFR2, which are associated with tumor growth and angiogenesis .

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticancer Activity

A series of studies have been conducted to evaluate the anticancer properties of this compound:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 0.64 | Effective against breast cancer |

| HeLa | 0.75 | Significant cytotoxicity observed |

| HCT116 | 0.5 | Inhibition of cell proliferation |

These results indicate that the compound has potent antitumor effects across multiple cancer types, suggesting its potential as a therapeutic agent.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1 µg/mL |

These findings highlight the dual potential of this compound as both an anticancer and antibacterial agent .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant reductions in cell viability and induction of apoptosis markers after treatment with varying concentrations .

- Combination Therapy : In combination with other chemotherapeutics, this compound enhanced therapeutic efficacy, resulting in improved survival rates in murine models bearing tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

- Morpholine Ring : The morpholine moiety contributes to increased solubility and bioavailability, facilitating better interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often introduced by refluxing intermediates with morpholine and formaldehyde in ethanol, followed by purification via column chromatography (e.g., using CH₂Cl₂/MeOH gradients) . Purity optimization requires careful control of reaction stoichiometry, temperature, and post-synthetic purification (e.g., recrystallization from ethanol/water mixtures) . Analytical techniques like HPLC or GC-MS should validate purity (>95%) before biological testing .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at position 3, morpholine at position 4) and methylamine connectivity .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical values within ±0.0005 Da) .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches from the methylamine group) .

Q. How does the fluorine substituent influence the compound’s reactivity in downstream modifications?

- Methodological Answer : The electron-withdrawing fluorine at position 3 enhances electrophilic aromatic substitution (EAS) at the para position. For example, coupling reactions (e.g., Suzuki-Miyaura) or Mannich reactions (using formaldehyde and secondary amines) can introduce additional functional groups . Fluorine’s steric and electronic effects should be considered when designing derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across different assay models?

- Methodological Answer : Discrepancies often arise from variations in solubility (e.g., logP ~0.97–1.5) or assay conditions (e.g., pH, serum proteins). To mitigate:

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) or formulate as hydrochloride salts .

- Standardized Assays : Validate activity in parallel models (e.g., SYBR Green I fluorescence for antimalarial IC₅₀ vs. MIC determination in bacterial models) .

- Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation .

Q. How can SAR studies rationalize the role of the morpholine group in modulating biological activity?

- Methodological Answer :

- Morpholine Replacement : Synthesize analogs with piperazine, thiomorpholine, or acyclic amines to compare potency. For example, morpholine’s oxygen atom enhances solubility and hydrogen-bonding interactions with target proteins .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to map morpholine’s interactions with binding pockets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase in antimalarial studies) .

- Pharmacokinetic Profiling : Compare logD and permeability (Caco-2 assays) to assess bioavailability differences .

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer :

- Time-Kill Assays : Monitor bacterial/fungal viability at 0–24 hours post-treatment to distinguish bacteriostatic vs. bactericidal effects .

- Resistance Induction : Serial passage experiments to identify mutation rates in pathogens (e.g., Staphylococcus aureus) .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., cell wall synthesis or efflux pumps) .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies in NMR spectra between synthesized batches?

- Methodological Answer :

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to detect trace intermediates (e.g., unreacted morpholine or fluorophenyl precursors) .

- Deuterated Solvent Effects : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability .

- Paramagnetic Contamination : Chelate metal impurities (e.g., Fe³⁺ from synthesis) with EDTA .

Q. What methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via LC-MS .

- Plasma Stability : Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.